2-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a cyclopropyl group, a furan ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling with a cyclopropyl acetamide precursor. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
2-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide is unique due to the combination of its cyclopropyl, furan, and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
InChI |
InChI=1S/C15H17NO3S/c17-14(8-11-3-4-11)16-10-15(18,12-5-6-19-9-12)13-2-1-7-20-13/h1-2,5-7,9,11,18H,3-4,8,10H2,(H,16,17) |
InChI Key |
BLHJVLCIFZGOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Origin of Product |
United States |
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